N-Methyl-1-(3-Nitrophenyl)methanamin

Übersicht

Beschreibung

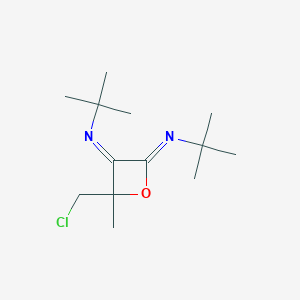

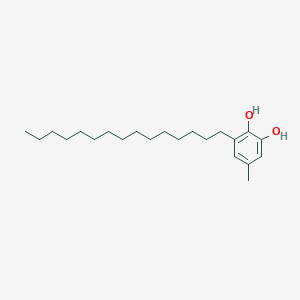

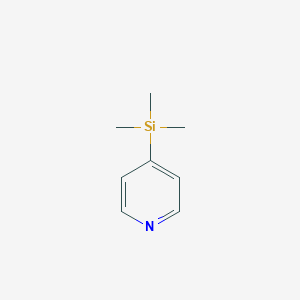

The compound "N-methyl-1-(3-nitrophenyl)methanamine" is a chemical species that can be associated with various research areas, including polymerization, crystallography, metabolism, and organic synthesis. It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the use of nitroarenes as starting materials. For instance, a procedure for the synthesis of N-methyl-arylamines directly from nitroarenes using methanol as a green methylating agent has been developed, utilizing a palladium catalyst system . This methodology could potentially be adapted for the synthesis of "N-methyl-1-(3-nitrophenyl)methanamine" by choosing the appropriate nitroarene precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-1-(3-nitrophenyl)methanamine" has been determined using X-ray diffraction methods. For example, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been elucidated, providing insights into the geometrical arrangement of the nitro and amino groups in relation to the aromatic ring . These structural analyses are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Compounds with nitro and amino groups are known to participate in various chemical reactions. The metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats, for example, leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes . Additionally, the nitro group in nitroarenes can be selectively reduced to an amine, providing a pathway for the synthesis of N-methyl-arylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-methyl-1-(3-nitrophenyl)methanamine" can be inferred from related compounds. The presence of nitro and amino groups is known to influence the electron distribution within the molecule, affecting properties such as solubility, melting point, and reactivity. For instance, the nitramino group in some nitro derivatives of N-methyl-N-phenylnitramine is nearly planar and twisted relative to the aromatic ring, which can impact the compound's physical properties .

Wissenschaftliche Forschungsanwendungen

Herstellung von Farbstoffen

“N-Benzylmethylamin”, eine Verbindung, die strukturell ähnlich zu “N-Methyl-1-(3-Nitrophenyl)methanamin” ist, wird bei der Herstellung von Farbstoffen verwendet . Es kann auch als Katalysator und petrochemisches Additiv verwendet werden .

Reduktive Aminierungsroute

Während der Entwicklung einer Natriumborhydrid-vermittelten reduktiven Aminierung von 3-Nitrobenzaldehyd mit Methylamin zeigten Studien, dass eine partielle Reduktion der Nitrogruppe auftrat . Dieser Prozess erzeugte potenziell gefährliche Azo- und Azoxy-haltige Produkte .

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

The mode of action of N-methyl-1-(3-nitrophenyl)methanamine is currently unknown due to the lack of specific information in the literature . The compound’s interaction with its targets and any resulting changes would depend on the specific molecular targets, which are yet to be identified.

Biochemical Pathways

Compounds with nitro and amino groups are known to participate in various chemical reactions. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes.

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -6.28 cm/s . These properties could potentially impact the compound’s bioavailability.

Action Environment

It is known that the compound is stored in a refrigerator and is shipped at room temperature . This suggests that temperature could potentially influence the compound’s stability.

Eigenschaften

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAPKLGADEFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941258 | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19499-61-7 | |

| Record name | Benzenemethanamine, N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)